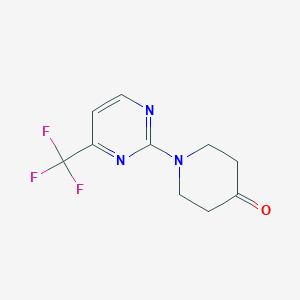

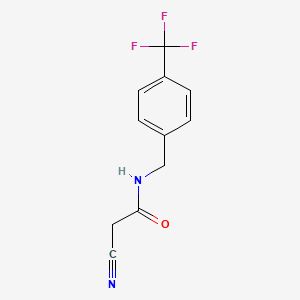

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from commercially available precursors. For instance, a practical synthesis of a key intermediate for deoxycytidine kinase inhibitors involves converting 2,4-dichloro-5-fluoropyrimidine to a piperidine derivative through a series of telescoped steps, yielding a significant overall yield of about 68% . Another study describes the synthesis of a series of benzenesulfonamide derivatives with a pyrimidinyl piperidine moiety, which were then tested for antimicrobial activity . These syntheses typically involve careful selection of reagents and conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of pyrimidinyl piperidine derivatives is characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis . These techniques help elucidate the structure by providing information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrimidinyl piperidine derivatives is influenced by the functional groups attached to the core structure. For example, the condensation of a secondary amine with a uracil derivative to synthesize a pyrimidin-4-one derivative is optimized using reaction response analysis and kinetic modeling . This optimization is essential for achieving high yields and for the potential scale-up of the synthesis for industrial applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and have significant implications for their biological activity. For instance, the formation of a salt-type adduct between a pyrimidine derivative and piperidine results in a structure with multiple hydrogen bonds, which could affect solubility and bioavailability . Additionally, the presence of specific substituents on the pyrimidine ring, such as piperidine or pyrrolidine, can enhance the anti-cancer activities of these molecules, as indicated by structure-activity relationship studies .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one and its derivatives have been actively researched for their synthesis and potential biological activities. Merugu et al. (2010) discussed the microwave-assisted synthesis of compounds with piperidine and pyrimidine structures, highlighting their antibacterial activity. These compounds, including 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine derivatives, were found to exhibit promising antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Metabolism and Pharmacokinetics Studies

The compound's derivatives have also been explored in metabolism and pharmacokinetics studies. Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, PF-00734200, in rats, dogs, and humans. They found that the compound is metabolized primarily through hydroxylation at the 5′ position of the pyrimidine ring, among other pathways (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Design and Synthesis of GPR119 Agonists

Kubo et al. (2021) focused on designing and synthesizing a novel series of GPR119 agonists. They investigated derivatives of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one, finding that these compounds significantly enhanced GPR119 agonist activity and improved the human ether-à-go-go-related gene (hERG) inhibition profile (Kubo, Takami, Kamaura, Watanabe, Miyashita, Abe, Matsuda, Tsujihata, Odani, Iwasaki, Kitazaki, Murata, & Sato, 2021).

Anti-Angiogenic and DNA Cleavage Studies

The compound's derivatives have shown potential in anti-angiogenic and DNA cleavage studies. Kambappa et al. (2017) synthesized novel derivatives and assessed their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These compounds also exhibited DNA cleavage activities, indicating their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Biochemical Pathways

Based on its structural similarity to other pyrimidine derivatives, it could potentially influence pathways involving pyrimidine metabolism .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w value of 2.12 (iLOGP), 1.45 (XLOGP3), 2.23 (WLOGP), 1.22 (MLOGP), and 1.56 (SILICOS-IT), indicating its lipophilicity . This could impact its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable at room temperature and is recommended to be stored in a dry environment .

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQIUBQSDLJYKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594827 |

Source

|

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937604-44-9 |

Source

|

| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)

![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)

![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)

![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)